Introduction: The Strategic Importance of the 6-(Trifluoromethoxy)benzo[d]thiazole Scaffold
Introduction: The Strategic Importance of the 6-(Trifluoromethoxy)benzo[d]thiazole Scaffold
An In-Depth Technical Guide to the 6-(Trifluoromethoxy)benzo[d]thiazole Core for Researchers, Scientists, and Drug Development Professionals
The benzothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmacologically active agents.[1] This bicyclic system, comprised of a benzene ring fused to a thiazole ring, is a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[2] Its derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]
The introduction of a trifluoromethoxy (-OCF₃) group at the 6-position of the benzothiazole core significantly modulates its physicochemical and pharmacological properties. The -OCF₃ group is a powerful lipophilic electron-withdrawing substituent that can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[5] This makes the 6-(trifluoromethoxy)benzo[d]thiazole scaffold a highly attractive platform for the design of novel therapeutics.
This guide provides a comprehensive technical overview of the 6-(trifluoromethoxy)benzo[d]thiazole core. While specific data for the parent compound (CAS 876500-72-0) is limited in publicly available literature, a wealth of information exists for its derivatives, most notably the FDA-approved drug Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole). By synthesizing data from these closely related analogues, we can construct a robust understanding of the chemical properties, reactivity, and potential applications of this important heterocyclic system.
Physicochemical Properties: A Comparative Analysis
| Property | 6-(Trifluoromethoxy)benzo[d]thiazole (Predicted/Inferred) | 2-Amino-6-(trifluoromethoxy)benzothiazole (Riluzole) | 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole |
| CAS Number | 876500-72-0[6] | 1777-82-8 | 628725-99-5[5] |
| Molecular Formula | C₈H₄F₃NOS | C₈H₅F₃N₂OS | C₈H₃BrF₃NOS[5] |
| Molecular Weight | 219.18 g/mol | 234.19 g/mol | 298.08 g/mol [5] |
| Appearance | Likely a solid or high-boiling liquid | White to off-white solid | Not reported |
| Melting Point | Not available | 119-121 °C | Not reported[5] |
| Boiling Point | Predicted to be >250 °C | Not available | 289.4°C (predicted)[5] |
| LogP | Predicted to be >3.0 | 2.6 | Not available |
Synthesis and Methodologies
The synthesis of the benzothiazole core is a well-established area of organic chemistry. The most common and versatile method is the condensation of a 2-aminothiophenol with a carboxylic acid derivative, aldehyde, or other electrophilic species.
General Synthesis Pathway
A plausible synthetic route to 6-(trifluoromethoxy)benzo[d]thiazole would involve the cyclization of 4-(trifluoromethoxy)-2-aminothiophenol. This key intermediate can be prepared from the commercially available 4-(trifluoromethoxy)aniline.
Caption: General synthetic approach to the 6-(trifluoromethoxy)benzo[d]thiazole core.
Detailed Experimental Protocol: Synthesis of 2-Amino-6-(trifluoromethoxy)benzothiazole (Riluzole)
This protocol is adapted from established literature procedures for the synthesis of 2-aminobenzothiazoles.
Materials:
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4-(Trifluoromethoxy)aniline
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Potassium thiocyanate (KSCN)
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Bromine (Br₂)
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Glacial acetic acid
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Ammonium hydroxide (conc.)
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Ethanol
Procedure:
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Formation of the Thiourea Intermediate: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-(trifluoromethoxy)aniline (1 eq.) in glacial acetic acid. To this solution, add potassium thiocyanate (1.1 eq.).
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Oxidative Cyclization: Cool the mixture in an ice bath to below 10°C. Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid via the dropping funnel, ensuring the temperature does not exceed 10°C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. An orange precipitate will form.
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Work-up and Isolation: Add water to the reaction mixture and heat to approximately 80°C to dissolve the precipitate. Filter the hot solution to remove any insoluble impurities.
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Precipitation of the Product: Cool the filtrate and neutralize with concentrated ammonium hydroxide until the pH is approximately 8. A pale yellow precipitate of 2-amino-6-(trifluoromethoxy)benzothiazole will form.
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Purification: Filter the crude product, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure product.
Spectral Characterization
While the specific spectra for 6-(trifluoromethoxy)benzo[d]thiazole are not published, we can predict the key features based on the analysis of its derivatives and related benzothiazole structures.
| Spectral Data | Predicted/Inferred Characteristics for 6-(Trifluoromethoxy)benzo[d]thiazole |
| ¹H NMR | Aromatic protons would appear in the range of δ 7.0-8.5 ppm. The proton at the 2-position of the thiazole ring would be the most downfield singlet. Protons on the benzene ring will show coupling patterns consistent with a 1,2,4-trisubstituted system. |
| ¹³C NMR | Aromatic carbons would resonate between δ 110-155 ppm. The carbon of the -OCF₃ group will appear as a quartet due to coupling with fluorine, around δ 120 ppm. The C2 carbon of the thiazole ring will be significantly downfield. |
| ¹⁹F NMR | A single sharp peak corresponding to the -OCF₃ group would be observed, likely in the range of δ -55 to -65 ppm (relative to CFCl₃). |
| IR Spectroscopy | Characteristic peaks for C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹) would be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 219. Fragmentation would likely involve the loss of CO, CF₃, and other characteristic fragments of the benzothiazole ring. |
Chemical Reactivity and Mechanistic Insights
The reactivity of the 6-(trifluoromethoxy)benzo[d]thiazole scaffold is governed by the interplay of the electron-rich sulfur atom, the electron-withdrawing thiazole ring, and the electronic effects of the substituents on the benzene ring.
The trifluoromethoxy group at the 6-position is strongly electron-withdrawing through induction, which deactivates the benzene ring towards electrophilic aromatic substitution. However, it is an ortho, para-director. Therefore, electrophilic substitution, if forced, would likely occur at the 5- or 7-positions.
The thiazole ring itself can undergo reactions. The C2 position is susceptible to nucleophilic attack, especially if a leaving group is present. The nitrogen atom can be quaternized with alkylating agents.
Caption: Predicted reactivity of the 6-(trifluoromethoxy)benzo[d]thiazole core.
Applications in Drug Discovery and Materials Science
The 6-(trifluoromethoxy)benzothiazole scaffold is a key component in several areas of research, most notably in the development of neuroprotective agents.
Neuroprotective Agents
The most prominent example is Riluzole , an FDA-approved drug for the treatment of amyotrophic lateral sclerosis (ALS). Riluzole is believed to exert its neuroprotective effects through multiple mechanisms, including the inhibition of glutamate release, inactivation of voltage-gated sodium channels, and enhancement of glutamate uptake by astrocytes.[7][8] The 6-trifluoromethoxy group is crucial for its activity and pharmacokinetic profile. Building on the success of Riluzole, numerous other derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole have been synthesized and evaluated for their potential in treating other neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[9]
Anticancer and Antimicrobial Agents
The broader benzothiazole class of compounds has been extensively investigated for anticancer and antimicrobial properties.[3][4] While there are fewer specific examples for the 6-trifluoromethoxy substituted variants, the electronic properties conferred by this group make it an attractive scaffold for the design of kinase inhibitors and other targeted anticancer therapies. Similarly, its potential as a lead structure for novel antibiotics and antifungals remains an active area of research.
Materials Science
Fluorinated benzothiazole derivatives are also of interest in materials science.[10] The rigid, planar structure of the benzothiazole core, combined with the electronic properties of the trifluoromethoxy group, can lead to materials with interesting photophysical and electronic properties. These compounds have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.
Caption: Key application areas of the 6-(trifluoromethoxy)benzo[d]thiazole scaffold.
Safety and Handling
Specific safety data for 6-(trifluoromethoxy)benzo[d]thiazole is not available. However, based on related benzothiazole and organofluorine compounds, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.
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In case of contact:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
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Skin: Wash off with soap and plenty of water.
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
The 6-(trifluoromethoxy)benzo[d]thiazole scaffold represents a valuable and versatile platform in modern chemical and pharmaceutical research. While the parent compound itself is not extensively characterized in the literature, its derivatives, particularly the neuroprotective agent Riluzole, highlight the significant potential of this structural motif. The unique electronic properties conferred by the trifluoromethoxy group enhance the drug-like properties of the benzothiazole core, making it a prime candidate for the development of new therapeutics for a range of diseases, from neurodegeneration to cancer. Furthermore, its potential applications in materials science are beginning to be explored. Continued research into the synthesis, reactivity, and biological activity of novel 6-(trifluoromethoxy)benzothiazole derivatives is warranted and holds considerable promise for future scientific advancements.
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